MAO-B Inhibitory Potency of 1,2,3-Triazole-4-methanamines: Phenyl Substituent Governs Isoform Selectivity
The unsubstituted phenyl analog (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine inhibits human MAO-B with an IC50 of 830 nM, while the 4-pyridyl analog inhibits MAO-A with an identical IC50 of 830 nM, indicating that the nature of the N1-aryl substituent directly controls MAO isoform engagement [1][2]. The target compound bears a 4-chloro-3-methylphenyl substituent, which—based on structure–activity trends established for 1,2,3-triazole MAO inhibitors where lipophilic electron-withdrawing groups enhance MAO-B affinity and selectivity—is anticipated to shift the potency and selectivity profile relative to both the unsubstituted phenyl and 4-pyridyl benchmarks [3]. Specifically, 1,2,3-triazole-4-methanamine derivatives with optimized N1 substitution have achieved MAO-B IC50 values as low as 3.54 μM with selectivity indices (MAO-A/MAO-B) of 27.7, demonstrating the tunability of this scaffold [3].
| Evidence Dimension | MAO-B inhibitory potency (IC50) as a function of N1-aryl substituent |
|---|---|
| Target Compound Data | Not yet directly determined; expected to diverge from phenyl and 4-pyridyl analogs owing to 4-chloro-3-methylphenyl substitution |
| Comparator Or Baseline | 1-Phenyl analog: MAO-B IC50 = 830 nM [1]; 4-Pyridyl analog: MAO-A IC50 = 830 nM [2]; Class benchmark: MAO-B IC50 = 3.54 μM, selectivity index = 27.7 [3] |
| Quantified Difference | Target compound's 4-chloro-3-methylphenyl group introduces combined electron-withdrawing (–Cl) and lipophilic (–CH₃) effects not present in either comparator; based on SAR trends, this is expected to enhance MAO-B affinity and selectivity relative to the unsubstituted phenyl analog |
| Conditions | Human recombinant MAO-A and MAO-B; spectrofluorometric and ADP-Glo kinase assay formats [1][2][3] |
Why This Matters
For researchers developing isoform-selective MAO-B inhibitors or CNS-penetrant probes, the 4-chloro-3-methylphenyl substitution offers a chemically tractable vector that has been validated in the 1,2,3-triazole class for tuning both potency and MAO-A/MAO-B selectivity—a critical parameter for minimizing serotonergic side effects.
- [1] BindingDB BDBM50328900. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine – Human MAO-B IC50 = 830 nM. Bioorg Med Chem Lett. 2010; PubMed ID: 20843688. View Source
- [2] BindingDB BDBM50328903. (1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine – Human MAO-A IC50 = 830 nM. Bioorg Med Chem Lett. 2010; PubMed ID: 20843688. View Source
- [3] Vianna et al. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. Bioorg Med Chem. 2016; MAO-B IC50 = 3.54 μM, selectivity MAO-A/MAO-B index = 27.7. View Source
